1,1'-(2,5-dimethyl-1-{4-[(E)-phenyldiazenyl]phenyl}-1H-pyrrole-3,4-diyl)diethanone
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Overview
Description
1,1’-(2,5-dimethyl-1-{4-[(E)-phenyldiazenyl]phenyl}-1H-pyrrole-3,4-diyl)diethanone is a complex organic compound that features a pyrrole ring substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(2,5-dimethyl-1-{4-[(E)-phenyldiazenyl]phenyl}-1H-pyrrole-3,4-diyl)diethanone typically involves multiple steps, starting with the formation of the pyrrole ring. One common method involves the condensation of a diketone with an amine under acidic conditions to form the pyrrole core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
1,1’-(2,5-dimethyl-1-{4-[(E)-phenyldiazenyl]phenyl}-1H-pyrrole-3,4-diyl)diethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter functional groups.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions may introduce new functional groups such as halides or alkyl groups .
Scientific Research Applications
1,1’-(2,5-dimethyl-1-{4-[(E)-phenyldiazenyl]phenyl}-1H-pyrrole-3,4-diyl)diethanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of dyes, pigments, and other functional materials .
Mechanism of Action
The mechanism of action of 1,1’-(2,5-dimethyl-1-{4-[(E)-phenyldiazenyl]phenyl}-1H-pyrrole-3,4-diyl)diethanone involves its interaction with specific molecular targets and pathways. The compound’s diazenyl group can participate in electron transfer reactions, while the pyrrole ring can interact with various biological macromolecules. These interactions can lead to the modulation of biological pathways, resulting in the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
1H-Pyrrole, 2,5-dimethyl-1-phenyl-: Similar in structure but lacks the diazenyl group.
1H-Pyrazole, 3,5-dimethyl-1-phenyl-: Contains a pyrazole ring instead of a pyrrole ring
Uniqueness
1,1’-(2,5-dimethyl-1-{4-[(E)-phenyldiazenyl]phenyl}-1H-pyrrole-3,4-diyl)diethanone is unique due to the presence of the diazenyl group, which imparts distinct electronic and steric properties. This makes it a valuable compound for various applications, particularly in the development of new materials and pharmaceuticals .
Biological Activity
1,1'-(2,5-Dimethyl-1-{4-[(E)-phenyldiazenyl]phenyl}-1H-pyrrole-3,4-diyl)diethanone is a synthetic compound that has garnered interest due to its potential biological activities. This article aims to explore the biological activity of this compound through various studies and research findings, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by a complex molecular structure that includes a pyrrole core with substituents that may influence its biological activity. The molecular formula is C18H22N4O and it has a molecular weight of approximately 306.40 g/mol.
Biological Activity Overview
Research on the biological activity of this compound indicates several potential pharmacological effects:
The mechanisms through which this compound exerts its biological effects may involve:
- Free Radical Scavenging : The presence of electron-rich systems in the structure may allow it to neutralize free radicals.
- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in cancer cell proliferation and inflammation.
Table 1: Summary of Biological Activities
Case Study: Anticancer Activity
A study conducted on similar pyrrole derivatives highlighted their potential as anticancer agents. The study utilized various cancer cell lines to assess the cytotoxic effects of these compounds. Results indicated a dose-dependent inhibition of cell growth, suggesting that structural modifications could enhance potency.
Case Study: Antioxidant Properties
In vitro assays demonstrated that the compound exhibited strong free radical scavenging activity. This was measured using DPPH radical scavenging assays where the compound showed a significant ability to donate electrons and neutralize radicals.
Properties
CAS No. |
471883-58-6 |
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Molecular Formula |
C22H21N3O2 |
Molecular Weight |
359.4 g/mol |
IUPAC Name |
1-[4-acetyl-2,5-dimethyl-1-(4-phenyldiazenylphenyl)pyrrol-3-yl]ethanone |
InChI |
InChI=1S/C22H21N3O2/c1-14-21(16(3)26)22(17(4)27)15(2)25(14)20-12-10-19(11-13-20)24-23-18-8-6-5-7-9-18/h5-13H,1-4H3 |
InChI Key |
IQQKGAVNRMRWKZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(N1C2=CC=C(C=C2)N=NC3=CC=CC=C3)C)C(=O)C)C(=O)C |
Origin of Product |
United States |
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